molecular formula C14H20N4O B2973264 N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 2094407-86-8

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide

Número de catálogo B2973264
Número CAS: 2094407-86-8
Peso molecular: 260.341
Clave InChI: GZPYJWKCZGWZSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CCPA, is a selective agonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.

Mecanismo De Acción

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects by selectively activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to a variety of downstream signaling pathways, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These signaling pathways ultimately lead to the effects of N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide on various physiological processes.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. It has also been shown to reduce inflammation and improve intestinal barrier function in models of inflammatory bowel disease. In addition, N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for more precise targeting of specific physiological processes. However, one limitation of using N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively low potency compared to other adenosine A1 receptor agonists, which may require higher concentrations to achieve the desired effects.

Direcciones Futuras

There are several future directions for research on N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of pain, sleep disorders, and anxiety. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, further research is needed to elucidate the mechanisms underlying the effects of N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide on various physiological processes and to optimize its pharmacological properties for therapeutic use.

Métodos De Síntesis

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep process that involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with 1-cyano-1-cyclohexylethane and subsequent purification steps. The final product is obtained as a white crystalline powder with a melting point of 177-179°C.

Aplicaciones Científicas De Investigación

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, reduce inflammation in models of inflammatory bowel disease, and improve cognitive function in models of Alzheimer's disease. It has also been investigated for its potential use in the treatment of pain, sleep disorders, and anxiety.

Propiedades

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-14(10-15,11-6-4-3-5-7-11)16-13(19)12-8-9-18(2)17-12/h8-9,11H,3-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPYJWKCZGWZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.